Molecular Weight and Lipophilicity Shift vs. 5-Methylthiophene Analog
The target compound (MW 325.4 g/mol) is 14 Da lighter than its closest analog, 2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine (MW 339.4 g/mol) [1]. The absence of the methyl group reduces lipophilicity; this is a critical parameter for CNS drug-likeness, as each additional methyl group can increase logP by approximately 0.5 units, potentially raising the risk of hERG binding and metabolic instability [2].
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 325.4 g/mol (des-methyl form) |
| Comparator Or Baseline | 2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine; MW = 339.4 g/mol |
| Quantified Difference | ΔMW = 14 g/mol; estimated ΔlogP ≈ +0.5 for the methyl analog |
| Conditions | Physicochemical property comparison based on molecular formula and structural analysis. |
Why This Matters
For neuroscience or anti-infective programs where lower lipophilicity correlates with better CNS penetration or solubility, the des-methyl compound may be the preferred starting scaffold.
- [1] Kuujia. (n.d.). Cas no 2034228-51-6 (2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine). Retrieved from https://www.kuujia.com/en/cas/2034228-51-6 View Source
- [2] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
